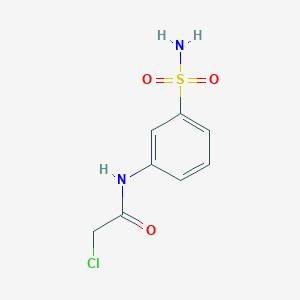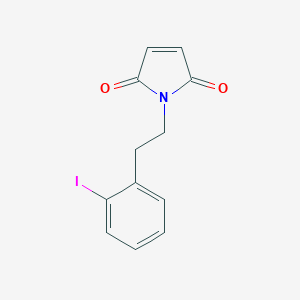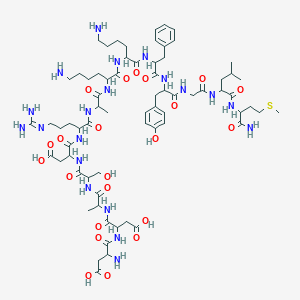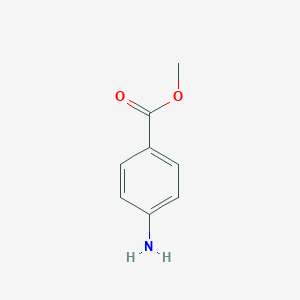
Bis(4-nitrophenyl) phosphorochloridate
Übersicht
Beschreibung
Bis(4-nitrophenyl) phosphorochloridate: is an organophosphorus compound with the molecular formula C12H8ClN2O7P. It is characterized by the presence of two 4-nitrophenyl groups attached to a phosphorochloridate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl) phosphorochloridate typically involves the reaction of 4-nitrophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, and a base like pyridine is often used to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C6H4(NO2)OH+POCl3→(C6H4(NO2))2P(O)Cl+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to handle the exothermic nature of the reaction. The use of automated systems can also help in scaling up the production while maintaining product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-nitrophenyl) phosphorochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form bis(4-nitrophenyl) phosphate and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Catalysts: Bases like pyridine or triethylamine can be used to facilitate the reactions.
Major Products:
Phosphoramidates: Formed when reacting with amines.
Phosphates: Formed when reacting with alcohols or undergoing hydrolysis
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-nitrophenyl) phosphorochloridate is used as a reagent in organic synthesis, particularly in the preparation of phosphoramidates and phosphates. It serves as a phosphorylating agent in various chemical transformations.
Biology and Medicine: In biological research, it is used to study enzyme mechanisms, particularly those involving phosphoryl transfer reactions. It can act as a substrate for phosphatases and other enzymes that catalyze the hydrolysis of phosphate esters .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of flame retardants, plasticizers, and other functional materials.
Wirkmechanismus
The mechanism of action of bis(4-nitrophenyl) phosphorochloridate involves the transfer of the phosphoryl group to nucleophiles. The reaction typically proceeds through a pentacoordinate transition state, where the nucleophile attacks the phosphorus atom, leading to the displacement of the chloride ion. This mechanism is similar to that observed in many phosphoryl transfer reactions catalyzed by enzymes .
Vergleich Mit ähnlichen Verbindungen
Bis(4-nitrophenyl) phosphate: Similar in structure but contains a phosphate group instead of a phosphorochloridate group.
Bis(4-nitrophenyl) carbonate: Contains a carbonate group and is used in similar applications as a reagent in organic synthesis.
Uniqueness: Bis(4-nitrophenyl) phosphorochloridate is unique due to its high reactivity and ability to act as a versatile phosphorylating agent. Its ability to form stable phosphoramidates and phosphates makes it valuable in both research and industrial applications .
Eigenschaften
IUPAC Name |
1-[chloro-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN2O7P/c13-23(20,21-11-5-1-9(2-6-11)14(16)17)22-12-7-3-10(4-8-12)15(18)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUMNXFSXCQDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400486 | |
| Record name | BIS(4-NITROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6546-97-0 | |
| Record name | BIS(4-NITROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)











